1,5-Diamino-2-methylpentane

Descripción

The exact mass of the compound 1,5-Pentanediamine, 2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

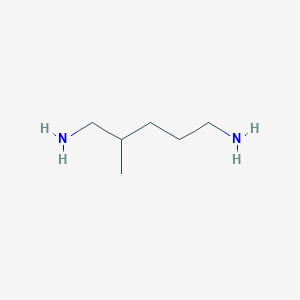

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUHIOJYCPIVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027772 | |

| Record name | 2-Methylpentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline] | |

| Record name | 1,5-Pentanediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentamethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15520-10-2 | |

| Record name | 2-Methyl-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentane-1,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FYC3Y758A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Polymer Chemistry and Engineering

In the sphere of polymer chemistry, 1,5-Diamino-2-methylpentane is a versatile monomer primarily used in the synthesis of polyamides and as a curing agent for epoxy resins. cymitquimica.com Its branched structure is instrumental in modifying the properties of these polymers to meet specific performance requirements. ulprospector.comindustry-plaza.com

When reacted with diacids, this compound forms high molecular weight polyamides. ulprospector.comindustry-plaza.com The presence of the methyl side group disrupts the regular packing of polymer chains, leading to significant changes in the material's properties compared to polyamides synthesized with linear diamines like hexamethylenediamine (B150038). ulprospector.comindustry-plaza.com

The modification of polyamide structures with this compound leads to notable improvements in mechanical and surface properties. Polyamides synthesized with this diamine often exhibit improved surface appearance, increased abrasion resistance, and enhanced dye uptake. wikipedia.org The branched structure can also impart greater flexibility to the polymer chain. ulprospector.comindustry-plaza.com In some polyester (B1180765) elastomers, the incorporation of this compound has been explored to enhance mechanical strength and elasticity, particularly in hydrated conditions. nih.gov However, in a study comparing it with hexamethylenediamine in a polyester elastomer system, the linear diamine resulted in higher tensile modulus, elongation, and stress, which was attributed to the methyl group in this compound potentially hindering interactions between adjacent polymer chains. nih.gov

The use of this compound significantly impacts the processing and end-use characteristics of polyamides. A key effect is the lowering of the polymer's melting point compared to those made with linear diamines. ulprospector.comwikipedia.org This can be advantageous in processing, for example, by enabling lower-temperature melt processing. asianpubs.org Additionally, it can reduce water absorption, gelling, and both melt and quench temperatures. wikipedia.org These properties make polyamides derived from this diamine suitable for applications such as hot-melt adhesives, where it can improve flexibility and lengthen open times. industry-plaza.com The resulting resins are often transparent. industry-plaza.com

Table 1: Impact of this compound on Polyamide Properties

| Property | Influence of this compound |

| Crystallinity | Acts as a disruptor, leading to more amorphous structures. wikipedia.org |

| Melting Point | Lowers the melting point compared to linear diamine-based polyamides. ulprospector.comwikipedia.org |

| Mechanical Properties | Can enhance flexibility and abrasion resistance. ulprospector.comwikipedia.org |

| Surface Appearance | Improves surface finish. wikipedia.org |

| Water Absorption | Reduces water uptake. wikipedia.org |

| Processing | Lowers melt and quench temperatures. wikipedia.org |

Beyond thermoplastics, this compound plays a crucial role in the formulation of thermosetting resins, particularly as a curing agent.

This compound serves as an effective curing agent for epoxy resin systems. cymitquimica.comtalentchemicals.comwikipedia.org Its amine groups react with the epoxide groups of the resin to form a cross-linked network, which is the basis of the curing process. The use of this diamine as a curing agent imparts several desirable properties to the final epoxy product, including good adhesion to metals, corrosion resistance, and chemical resistance. wikipedia.org It also contributes to the toughness of the cured resin. wikipedia.org Formulations using this compound can result in coatings with low blush, a uniform, high-gloss finish, and improved UV stability. wikipedia.org Furthermore, it can reduce the gel time of epoxy resins. wikipedia.org Adducts of this compound have been shown to produce low-viscosity epoxy resin coatings that build strength quickly and achieve high gloss levels. google.com

Table 2: Properties Imparted by this compound as an Epoxy Curing Agent

| Property | Enhancement |

| Adhesion | Good adhesion to metals. wikipedia.org |

| Resistance | Offers corrosion and chemical resistance. wikipedia.org |

| Mechanical | Provides toughness. wikipedia.org |

| Surface Finish | Low blush, uniform, high-gloss finish. wikipedia.org |

| UV Stability | Improves UV stability. wikipedia.org |

| Processing | Reduces gel time. wikipedia.org |

Advanced Applications in Materials Science

Polymer Chemistry and Engineering

Thermosetting Resins and Elastomers

Function as Chain Extenders in Polyurethane Systems

1,5-Diamino-2-methylpentane, also known as 2-methylpentamethylenediamine, serves as an effective chain extender in polyurethane systems. knowde.com Its branched aliphatic structure disrupts the crystalline packing of polymer chains, which can lead to lower melting points and increased flexibility in the final polyurethane product. wikipedia.org This disruption of crystallinity is a key attribute that allows for the modification of material properties. knowde.com

In the production of polyurethane/polyurea spray elastomers, diamine chain extenders are a critical component of the polyol composition. googleapis.com The incorporation of diamines like this compound can enhance the tensile strength of these elastomers. googleapis.com It is also utilized as a chain extender for polyurethane dispersions (PUDs). wikipedia.org The differential reactivity of its amine groups allows for controlled polymer chain growth, influencing the final properties of the material. knowde.com

Derivatives as Curatives in Polyurea Systems

Derivatives of this compound are valuable as curatives in polyurea systems. wikipedia.org One notable derivative is an aspartic ester, specifically the reaction product of this compound and diethyl maleate. google.comgoogle.com This derivative, commercially known as Desmophen NH1220, is an amine-functional resin used in polyurea coating compositions. google.comgoogle.com

Furthermore, aldimine derivatives of this compound function as latent hardeners in moisture-curing polyurethane and polyurea systems. nih.gov These aldimines hydrolyze upon exposure to moisture, releasing the diamine which then rapidly reacts with isocyanates to form urea (B33335) linkages, effectively curing the system. nih.gov This controlled curing mechanism helps to prevent issues like blister formation. nih.gov The use of aldimines derived from this compound has been shown to result in excellent adhesive properties. nih.gov

Biodegradable Poly(ester amide) Elastomers

Structural Integration and Polycondensation

This compound is integrated into the backbone of biodegradable poly(ester amide) (PEA) elastomers through a process of polycondensation. nih.gov In the synthesis of these elastomers, diamine monomers are mixed with a diacid (like sebacic acid) and a polyol (like glycerol (B35011) or xylitol). nih.gov The amine groups of this compound react with the carboxylic acid groups to form amide bonds, while the polyol and diacid form ester bonds. nih.gov This process results in a polymer chain with both ester and amide linkages. nih.gov

The formation of these bonds is confirmed through techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows characteristic peaks for both ester and amide groups. nih.gov The presence of the methyl group on the pentane (B18724) chain of this compound introduces a structural irregularity that can influence the polymer's properties. nih.gov

Impact on Mechanical Performance and Elasticity

The incorporation of this compound into poly(ester amide) elastomers significantly impacts their mechanical properties. The presence of the methyl group in its structure can hinder the interaction between adjacent polymer chains, which affects the material's Young's modulus, ultimate tensile strain, and ultimate tensile stress. nih.gov

Studies have shown that modifying a poly(glycerol sebacate) (PGS) elastomer with 30% this compound (PGSDMP 30%) results in a biomaterial with superior elasticity and a Young's modulus that is comparable to that of soft tissues. nih.gov The hydrophobic nature of this compound also contributes to improved mechanical strength and elasticity, particularly in hydrated conditions, as it reduces the exposure of the amide bonds to water. nih.gov

Below is a table summarizing the mechanical properties of a poly(ester amide) elastomer modified with this compound (PGSDMP) compared to other formulations.

| Material | Young's Modulus (E) | Ultimate Tensile Strain (ε) | Ultimate Tensile Stress (σ) |

| PGSDMP 10% | Lower than PGS-6C 10% | Lower than PGS-6C 10% | Lower than PGS-6C 10% |

| PGSDMP 30% | Close to soft tissues | Superior elasticity | - |

| PGS-6C 10% | Higher than PGSDMP 10% | Higher than PGSDMP 10% | Higher than PGSDMP 10% |

Data sourced from a study on biodegradable poly(ester amide) elastomers. nih.gov

Hydrolytic Degradation Pathways

A key feature of poly(ester amide) elastomers is their biodegradability. The degradation process primarily occurs through the hydrolysis of the ester bonds within the polymer chain. nih.gov The amide bonds, formed by the reaction with this compound, are more stable and degrade at a much slower rate. nih.gov This differential degradation allows for a controlled breakdown of the material.

Research has indicated that after two months of implantation, a poly(ester amide) elastomer modified with 30% this compound (PGSDMP 30%) showed a slower degradation rate compared to unmodified polyesters like PGS, which completely degrades within a month. nih.gov This slower degradation is attributed to the high percentage of stable amide bonds. nih.gov The biocompatibility of these elastomers is generally good, as the primary degradation products are from the ester linkages. nih.gov

Performance in Aqueous and Non-Aqueous Amine Blends

DA2MP has demonstrated strong performance in both water-based and organic solvent-based systems for CO2 capture, offering advantages over traditional solvents like monoethanolamine (MEA).

In aqueous blends , DA2MP is often mixed with other amines like 2-amino-2-methyl-1-propanol (B13486) (AMP), N-methyldiethanolamine (MDEA), and N-aminoethylpiperazine (AEP) to create synergistic solvent systems. researchgate.netacs.orgqu.edu.qa These blends have been shown to possess higher CO2 absorption efficiencies and superior cyclic loading capacities compared to conventional MEA solutions. researchgate.netqu.edu.qa For instance, a blend of AMP and DA2MP was found to have a CO2 absorption efficiency 4.66% higher than MEA in a bench-scale pilot plant study. researchgate.netqu.edu.qa Similarly, a mixture of MDEA and DA2MP demonstrated up to a 24% higher CO2 capture efficiency compared to a standard MDEA-Piperazine (PZ) blend. qu.edu.qa

In non-aqueous systems , DA2MP is used to overcome the high viscosity that often limits the large-scale deployment of such solvents. researchgate.netbohrium.com When DA2MP is dissolved in n-propanol (PrOH), it acts as the main absorbent. researchgate.net However, this mixture can produce viscous, insoluble precipitates upon CO2 absorption. bohrium.com The addition of a co-solvent and activator like ethylene (B1197577) glycol (EG) resolves this issue by weakening the intermolecular forces of the reaction products, which keeps them dissolved and significantly reduces the viscosity of the saturated solution. bohrium.com This allows the non-aqueous solvent to maintain a high CO2 absorption load while remaining a clear, low-viscosity liquid. bohrium.com

The kinetic performance of DA2MP-containing blends is a key area of research, showing improvements in both the rate of CO2 absorption and subsequent desorption.

Table 1: Performance Comparison of AMP-DA2MP Blend vs. MEA

| Parameter | 2 kmol/m³ AMP-1.5 kmol/m³ DA2MP | 5 kmol/m³ MEA | Improvement |

|---|---|---|---|

| Absorber Mass Transfer Coefficient (KGav(ave)) | Higher | Lower | 11.66% |

| Desorber Mass Transfer Coefficient (KLav) | Higher | Lower | 7.67% |

| CO₂ Absorption Efficiency (%) | Higher | Lower | 4.66% |

| Cyclic Loading (mol CO₂/mol amine) | Higher | Lower | 51.5% |

| Cyclic Capacity (mol CO₂/L-amine soln.) | Higher | Lower | 6.7% |

| Regeneration Energy (Qreg, GJ/tonne CO₂) | Lower | Higher | 13.8% lower |

Data sourced from bench-scale pilot plant studies. researchgate.netqu.edu.qa

A significant advantage of using DA2MP in CO2 capture systems is the reduction in the energy required for solvent regeneration, a major cost in carbon capture processes.

The heat of absorption for DA2MP blends is typically lower than that of MEA. An aqueous blend of DA2MP and 3-DMA-1-P was found to have a CO2 absorption enthalpy of -67.3 kJ/mol, which is considerably lower than the -83.7 kJ/mol for MEA. acs.org This lower heat of reaction translates directly to lower energy requirements for desorption.

In non-aqueous systems, a DA2MP/PrOH/EG solution was estimated to have a regeneration heat duty of 1.58 GJ·ton−1 CO2, which is 58.42% less than a benchmark MEA solution. bohrium.com In aqueous blends, the energy savings are also substantial. The AMP-DA2MP blend required 13.8% less regeneration energy than MEA, with the heat of desorption being 23% lower. researchgate.netqu.edu.qa A pilot-scale experiment with a D-A-M blend recorded a corrected regeneration energy consumption of 3.27 GJ·ton CO2–1. acs.orgacs.org

Table 2: CO₂ Capture Performance of DA2MP in Non-Aqueous Systems

| Solvent System | CO₂ Absorption Loading (mol·mol⁻¹) | Viscosity of Saturated Solution (mPa·s) | Estimated Regeneration Heat Duty (GJ·ton⁻¹ CO₂) |

|---|---|---|---|

| DA2MP/PrOH/EG | 1.13 | 9.05 | 1.58 |

| DA2MP/PrOH | 0.95 | 15.00 | 2.24 |

| Benchmark MEA | N/A | N/A | ~3.80 |

Performance at 25 wt% DA2MP concentration. researchgate.netbohrium.com

The high CO2 loading capacity and favorable kinetics of DA2MP can lead to process intensification, including reduced solvent circulation rates and fewer required equilibrium stages in absorption columns. researchgate.net The lower volatility of DA2MP compared to MEA also results in less solvent loss during the regeneration process. researchgate.net

In a pilot-scale test, a blend containing DA2MP achieved a CO2 capture rate of 97.5%, demonstrating its potential for industrial application. acs.orgacs.org The ability to achieve high CO2 loading at various temperatures and pressures allows for greater flexibility in process design. acs.orgacs.org Research on a blend of 3-DMA-1-P and DA2MP showed a maximum CO2 loading of 0.97 mol CO2/mol amine at a total amine concentration of 10 wt %, indicating high efficiency even at lower concentrations. acs.org These characteristics suggest that implementing DA2MP-based solvents can lead to smaller equipment sizes and lower operational costs. researchgate.net

Performance in Aqueous and Non-Aqueous Amine Blends

Cyclic Capacity Evaluation

In the field of carbon capture, the long-term stability and efficiency of a solvent are critical. The cyclic capacity, which measures a solvent's ability to maintain its CO2 absorption capability over multiple absorption-desorption cycles, is a key performance indicator. Research has shown that this compound (DA2MP), particularly when used in blended formulations, exhibits excellent cyclic performance.

For instance, a non-aqueous absorbent solution of DA2MP and n-propanol (PrOH), when regulated with ethylene glycol (EG), maintained 90.30% of its initial CO2 absorption loading after 10 regeneration cycles. bohrium.com Similarly, a novel non-aqueous absorbent using DA2MP as the primary absorbent and 2-amino-2-methyl-1-propanol (AMP) as a regulator retained 97% of its initial CO2 absorption capacity after four regeneration cycles. mdpi.comresearchgate.net

When compared to industry-standard solvents like monoethanolamine (MEA), blends containing DA2MP demonstrate superior cyclic loading. A bench-scale pilot plant study comparing a 2 kmol/m³ AMP-1.5 kmol/m³ DA2MP blend with a 5 kmol/m³ MEA solution found that the AMP-DA2MP blend had a superior cyclic loading of 51.5% and a cyclic capacity that was 6.7% higher than MEA. researchgate.net This indicates a more stable and efficient performance over extended operational periods. The equilibrium CO2 loading for an aqueous solution of this compound at 30°C was found to be 0.86, significantly higher than MEA (0.54) and MDEA (0.43) under the same conditions. researchgate.net

Cyclic Performance of this compound (DA2MP) Absorbents

| Absorbent System | Number of Cycles | Capacity Retention | Reference |

|---|---|---|---|

| DA2MP/PrOH/EG | 10 | 90.30% | bohrium.com |

| DA2MP/AMP/PrOH | 4 | 97% | mdpi.comresearchgate.net |

Viscosity Reduction and Precipitate Prevention in Non-Aqueous Systems

A significant challenge in the use of non-aqueous amine solvents for CO2 capture is their tendency for high viscosity and the formation of precipitates after absorbing CO2, which can lead to equipment fouling and pipeline blockages. bohrium.comresearchgate.netresearchgate.netresearchgate.net this compound has been a focal point of research aimed at mitigating these issues.

By itself in a non-aqueous solution with n-propanol (PrOH), DA2MP can form viscous and insoluble products. bohrium.comnais.net.cn However, the introduction of regulators or co-solvents has proven effective. In one study, ethylene glycol (EG) was used as a co-solvent and activator with a DA2MP/PrOH solution. bohrium.com This addition changed the saturated solution from a viscous precipitate to a clear liquid, reducing the viscosity to just 9.05 mPa·s. bohrium.com The mechanism involves EG weakening the intermolecular forces of the CO2-amine products and enhancing their interaction with the solvent, thereby increasing solubility and preventing precipitation. bohrium.comnais.net.cn

Another approach involved using 2-amino-2-methyl-1-propanol (AMP) as a regulator in a DA2MP/PrOH non-aqueous absorbent. mdpi.comresearchgate.net This formulation also achieved a significant reduction in the saturated solution's viscosity to 15.00 mPa·s, a notable improvement compared to the solution without AMP. mdpi.comresearchgate.net These findings underscore the role of DA2MP in creating advanced absorbent systems that overcome the operational challenges of viscosity and precipitate formation in non-aqueous environments.

Viscosity Reduction in DA2MP-Based Non-Aqueous Solvents

| Absorbent System | Regulator/Co-Solvent | Saturated Solution Viscosity | Reference |

|---|---|---|---|

| DA2MP / n-propanol | Ethylene Glycol (EG) | 9.05 mPa·s | bohrium.com |

| DA2MP / n-propanol | 2-amino-2-methyl-1-propanol (AMP) | 15.00 mPa·s | mdpi.comresearchgate.net |

Pilot Plant Scale Investigations and Process Optimization

The promising lab-scale results of this compound-based solvents have been validated through bench-scale pilot plant investigations. These studies confirm the potential of DA2MP blends for large-scale industrial CO2 capture from various sources, including gas-fired power plants and water-gas shift process plants. researchgate.netqu.edu.qauregina.ca

In a comparative study for CO2 capture from a water-gas shift process, a novel blend of methyldiethanolamine (MDEA) and DA2MP was tested against a standard MDEA-piperazine (PZ) blend. qu.edu.qa The pilot plant results showed that the MDEA-DA2MP blend exhibited up to 24% higher CO2 capture efficiency, a 23.5% higher CO2 absorption rate, and a 23.9% higher absorber mass transfer coefficient compared to the MDEA-PZ blend. qu.edu.qa Furthermore, the MDEA-DA2MP blend demonstrated up to a 25.4% lower regeneration energy requirement. qu.edu.qa The optimal concentration was identified as a 3 kmol/m³ MDEA-1 kmol/m³ DA2MP blend. qu.edu.qauregina.ca

Pilot Plant Performance of DA2MP Blends vs. Benchmark Solvents

| DA2MP Blend | Benchmark Solvent | Performance Improvement with DA2MP Blend | Reference |

|---|---|---|---|

| MDEA-DA2MP | MDEA-PZ | Up to 24% higher capture efficiency; Up to 25.4% lower regeneration energy | qu.edu.qa |

| AMP-DA2MP | MEA | 4.66% higher absorption efficiency; 13.8% lower regeneration energy | researchgate.net |

Optoelectronic and Piezoelectric Materials

Beyond carbon capture, this compound serves as a crucial building block in the synthesis of advanced functional materials with unique optoelectronic and piezoelectric properties. sigmaaldrich.comsigmaaldrich.com Its incorporation into complex hybrid structures can significantly enhance their performance for applications in electronic devices. sigmaaldrich.comsigmaaldrich.com

Integration into Hybrid Semiconductor Chalcogenidostannates

A notable application of this compound (DMP) is in the synthesis of hybrid semiconductor chalcogenidostannates. Researchers have successfully synthesized the semiconductor hybrid (H₂DMP)₂Hg₄Sn₄Se₁₅ using DMP through a surfactant-assisted thermal method. rsc.org These hybrid chalcogenides are distinguished by their high solubility in solvents like dimethylformamide (DMF), which allows for the creation of smooth, pinhole-free thin films using techniques such as spin-coating, a critical step for manufacturing electronic devices. rsc.org

Enhancement of Optoelectronic Functionality

The integration of this compound into these hybrid materials directly contributes to their enhanced optoelectronic capabilities. The (H₂DMP)₂Hg₄Sn₄Se₁₅ film exhibits a semiconducting band gap of 2.21 eV, which enables strong light absorption and efficient generation of charge carriers. rsc.org This property translates into a significant photocurrent response. rsc.org

Measurements showed a photocurrent (Ilight) value of 1.0 μA cm⁻² at 0.8 V for the (H₂DMP)₂Hg₄Sn₄Se₁₅ film. rsc.org This performance is notably higher than that of commercially available tin(IV) selenide (B1212193) (SnSe₂) electrodes, which show a photocurrent of 0.30 μA cm⁻² under identical conditions. rsc.org This enhancement highlights the potential of DMP-containing hybrid selenidostannates for use in advanced optoelectronic applications. rsc.org

Development of Piezoelectric Properties

The use of this compound is also instrumental in developing materials with piezoelectric properties. Its incorporation into hybrid complexes contributes to the enhancement of piezoelectric and dielectric characteristics. sigmaaldrich.comsigmaaldrich.com While direct piezoelectric measurements on the DMP-containing (H₂DMP)₂Hg₄Sn₄Se₁₅ were not the focus of the available research, a closely related compound, (H₂BPP)₂CdSn₃Se₉, synthesized in the same study, exhibited notable piezoelectric properties. rsc.org This suggests that the structural framework provided by the diamine component is conducive to creating materials that are both electronically active and mechanically responsive, opening avenues for their use in sensors, actuators, and energy harvesting devices. rsc.org

Thin Film Fabrication and Morphological Control

This compound serves as a critical monomer and structural component in the fabrication of advanced thin films, particularly in polyamides and organic-inorganic hybrid materials. sigmaaldrich.comcymitquimica.com

In the synthesis of polyamides, the inclusion of this diamine acts as a "crystallinity disruptor." wikipedia.org The methyl side-group sterically hinders the ordered packing of polymer chains, which slows down the rate of crystallization and promotes the formation of an amorphous structure. wikipedia.orgresearchgate.net This morphological control is crucial for producing polyamide films with desirable properties such as lower melting points, increased transparency, improved surface appearance, and greater abrasion resistance. wikipedia.org Furthermore, as a curing agent for epoxy resins, it contributes to creating films with a uniform, high-gloss finish and strong adhesion to metal substrates. wikipedia.org

Research has also demonstrated its use as a key component in one-dimensional organic-inorganic hybrid complexes, such as [2-methyl-1,5-pentanediamine][BiCl₅]. researchgate.net In these materials, the diamine component contributes to the enhancement of piezoelectric, dielectric, and semiconductor properties, making them promising for development into advanced electronic devices. sigmaaldrich.comresearchgate.net

Table 1: Effects of this compound on Polyamide Film Properties

| Property | Effect of Incorporation | Rationale |

| Crystallinity | Decreases | The methyl side-group disrupts the regular packing of polymer chains. wikipedia.org |

| Melting Point | Lowers | An amorphous structure has less ordered intermolecular forces to overcome. wikipedia.org |

| Surface Appearance | Improves | Leads to a more uniform, low-blush, and high-gloss finish. wikipedia.org |

| Abrasion Resistance | Increases | The less crystalline structure can enhance toughness. wikipedia.org |

| Adhesion | Promotes | The amine groups facilitate strong bonding to substrates, especially metals. wikipedia.org |

Corrosion Inhibition Studies

The use of this compound as a corrosion inhibitor is a recognized application, particularly for protecting metals in various environments. wikipedia.orgepo.org Its effectiveness stems from the presence of two primary amine groups within its molecular structure.

The fundamental mechanism of corrosion inhibition by amine-based compounds involves the adsorption of the molecule onto the metal surface. The lone pairs of electrons on the nitrogen atoms are attracted to the vacant orbitals of the metal, forming a protective layer. This layer acts as a physical barrier, isolating the metal from the corrosive medium (such as acid or water) and slowing down both the anodic dissolution of the metal and the cathodic reactions. wikipedia.org When used in coating formulations like epoxy systems, it enhances resistance to chemicals and corrosion. wikipedia.org

Table 2: Illustrative Corrosion Inhibition Data for a Diamine Compound (Note: Data shown is for a representative diamine inhibitor in 1.0 M HCl to demonstrate typical research findings, not for this compound specifically).

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 105.2 | 12.1 | - |

| 0.1 | 25.3 | 2.9 | 76.0 |

| 0.5 | 11.6 | 1.3 | 89.0 |

| 1.0 | 8.4 | 1.0 | 92.0 |

Applications in Water Treatment Formulations

This compound is utilized as a monomer in the synthesis of polyamine-based polymers that function as flocculants and coagulants in water treatment processes. wikipedia.org The treatment of wastewater to remove suspended solids is a critical industrial process, often accomplished through coagulation and flocculation. nih.goveeer.org

Polyamines are cationic polymers that are highly effective in this role. researchgate.net The process involves several steps:

Synthesis: this compound can be reacted with other monomers, such as epichlorohydrin, through a polycondensation reaction to create a high molecular weight polyamine. nih.gove3s-conferences.org The diamine serves as a building block for the long polymer chain.

Charge Neutralization: In water, especially wastewater, many suspended colloidal particles (like clays, silts, and organic matter) are negatively charged, which keeps them stable and dispersed. When the cationic polyamine flocculant is added to the water, its positively charged amine groups neutralize the negative charges on the particles. researchgate.net

Flocculation: Once neutralized, the smaller particles can agglomerate into larger, heavier clumps called "flocs." The long polymer chains of the polyamine can also act as "bridges," physically linking multiple particles together, further increasing the size and density of the flocs. researchgate.net

Sedimentation: These larger and heavier flocs can then be easily removed from the water through sedimentation or filtration.

Studies on polyamines synthesized from various diamines show high efficiency in removing color and Chemical Oxygen Demand (COD) from industrial wastewater, such as from dyeing processes. nih.govresearchgate.net

Role in Colloidal Quantum Dot Research

In the field of nanotechnology, this compound is employed as a reagent in the research and synthesis of colloidal quantum dots (QDs). tcichemicals.comcymitquimica.com Specifically, it functions as a capping agent or a surface ligand. tcichemicals.comambeed.com

Capping agents are crucial in the synthesis of QDs for several reasons:

Controlling Growth: They adsorb to the surface of the nanocrystal during its formation, preventing uncontrolled growth and aggregation. This allows for the synthesis of QDs with a specific size and a narrow size distribution, which is essential for their unique optical and electronic properties.

Providing Stability: The capping agents form a protective layer around the QD, ensuring its colloidal stability and preventing the nanoparticles from clumping together in solution. nih.gov

Enhancing Solubility: By choosing appropriate capping agents, QDs can be made soluble in various solvents, from nonpolar organic liquids to water, which is critical for their application in different environments, including biological systems.

Surface Functionalization: The terminal groups of the capping agent can be used as chemical handles for further modification. The two amine groups of this compound can attach to the QD surface while providing a platform for conjugating other molecules, such as biomolecules. researchgate.net

The choice of capping agent significantly influences the final physicochemical and optical properties of the quantum dots. nih.gov The use of diamines like this compound is part of a broader strategy to precisely control the surface chemistry of QDs for advanced applications. tcichemicals.comresearchgate.net

Mechanistic Investigations of Chemical Reactivity

Amine Group Reactivity in Polymerization Processes

The dual primary amine functionality of 1,5-Diamino-2-methylpentane allows it to act as a versatile building block in the synthesis of various polymers. Its branched structure, featuring a methyl group on the second carbon of the pentane (B18724) backbone, introduces unique properties to the resulting polymers, such as reduced crystallinity and enhanced thermal stability.

Nucleophilic Substitution Pathways

The lone pair of electrons on the nitrogen atoms of the primary amine groups makes this compound a potent nucleophile. This characteristic is central to its role in polymerization reactions, which primarily proceed through nucleophilic substitution pathways.

In the synthesis of polyamides, the amine groups of this compound undergo nucleophilic acyl substitution with dicarboxylic acids or their derivatives, such as diacid chlorides or diesters. The reaction with a diacid chloride, for instance, is a rapid and often irreversible process that involves the attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. The formation of a polyamide salt with a dicarboxylic acid like isophthalic acid is also a common pathway. researchgate.net

When used as a curing agent for epoxy resins, the primary amine groups participate in a ring-opening reaction with the epoxide groups of the resin. cymitquimica.comresearchgate.net The nitrogen atom nucleophilically attacks one of the carbon atoms of the oxirane ring, leading to the opening of the three-membered ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, leading to cross-linking and the formation of a rigid thermoset network. The reaction can be represented as follows:

R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'

This initial reaction forms a secondary amine, which can further react:

R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂

The reaction with isocyanates to form polyureas also proceeds via nucleophilic addition. wikipedia.org The nitrogen atom of the amine group attacks the electrophilic carbon of the isocyanate group (-N=C=O), resulting in the formation of a urea (B33335) linkage. Given that this compound has two primary amine groups, it can react with diisocyanates to form long polymer chains. wikipedia.org

Polymerization Initiation and Propagation Mechanisms

In the context of polymerization, this compound typically functions as a monomer that participates in step-growth polymerization. The initiation of polymerization begins with the reaction of one of its amine groups with a comonomer, such as a dicarboxylic acid or a diisocyanate.

For instance, in polyamide synthesis, the initial reaction between this compound and a dicarboxylic acid forms a diamide-diacid, which can then react with either another diamine or another diacid molecule. The propagation of the polymer chain occurs through the sequential addition of monomers, with the formation of amide linkages at each step. The branched nature of this compound can influence the polymer's microstructure, leading to a non-random, block-like arrangement when copolymerized with other monomers in the solid state. researchgate.net

In epoxy curing, the reaction of the primary amine with an epoxy group initiates the cross-linking process. The propagation involves the subsequent reactions of the newly formed secondary amines with other epoxy groups, as well as the reaction of the second primary amine group of the diamine molecule. This leads to a three-dimensional network structure. The kinetics of this curing process are influenced by the reactivity of the primary and secondary amines.

Carbon Dioxide Interaction and Reaction Mechanisms

The primary amine groups of this compound can react with carbon dioxide (CO₂), making it a potential absorbent for CO₂ capture. cymitquimica.comsigmaaldrich.com The reaction mechanism in a non-aqueous solution with n-propanol has been investigated through both experimental and theoretical methods. bohrium.com

The initial step involves the reaction of CO₂ with the amine to form a carbamate (B1207046). bohrium.com This is a reversible reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of CO₂. In a non-aqueous environment containing an alcohol like n-propanol, the carbamate can then react further to form an alkyl carbonate. bohrium.com

2R-NH₂ + CO₂ ⇌ R-NH-COO⁻ + R-NH₃⁺ (Carbamate formation)

In the presence of an alcohol (R'OH), the following reaction can occur:

R-NH-COO⁻ + R'OH ⇌ R-NH₂ + R'O-COO⁻ + H⁺

The equilibrium of these reactions is influenced by factors such as temperature, pressure, and the nature of the solvent system. researchgate.net

Hydrogen Bonding and Metal Complex Formation

The amine groups of this compound are capable of participating in hydrogen bonding, both as donors (N-H) and acceptors (the lone pair on the nitrogen). This property is significant in the context of the polymers it forms. In polyamides and polyureas, hydrogen bonding between the N-H group of one chain and the carbonyl group (C=O) of an adjacent chain plays a crucial role in determining the material's mechanical properties and thermal stability. nih.gov The methyl branch in this compound can, however, disrupt the regular packing of polymer chains, which may influence the extent and nature of inter-chain hydrogen bonding.

The nucleophilic nature of the amine groups also allows this compound to act as a ligand in the formation of metal complexes. It can function as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amine groups. The formation of Schiff base ligands, by reacting the diamine with carbonyl compounds like salicylaldehyde, can create polydentate ligands capable of forming stable complexes with various metal ions. These complexes have potential applications in catalysis and materials science. The characterization of such complexes would typically involve techniques like X-ray crystallography to determine the coordination geometry and bond lengths, and spectroscopic methods such as UV-Vis to study the electronic transitions.

Oxidation and Reduction Chemistry of Amines

Primary Amine Oxidation Pathways

The primary amine groups of this compound can undergo oxidation reactions. The electrochemical oxidation of aliphatic amines generally proceeds through an initial one-electron transfer from the nitrogen atom to form a radical cation. nih.govacs.orgresearchgate.net This radical cation is a key intermediate that can then undergo further reactions.

A common subsequent step is the deprotonation at the carbon atom alpha to the nitrogen, leading to the formation of a neutral radical. acs.org This radical can then be further oxidized or can react with other species in the medium. The specific products of the oxidation of this compound would depend on the reaction conditions, including the nature of the oxidizing agent and the solvent.

The general mechanism for the electrochemical oxidation of a primary amine can be depicted as:

R-CH₂-NH₂ - e⁻ → [R-CH₂-NH₂]⁺• (Radical cation formation)

[R-CH₂-NH₂]⁺• → R-CH•-NH₂ + H⁺ (Deprotonation)

Reductive Amination Mechanisms for Derivative Synthesis

The synthesis of derivatives of this compound can be achieved through reductive amination. This process generally involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org For instance, the synthesis of N,N'-dimethylpentane-1,5-diamine can be accomplished via the reductive amination of pentanedial with dimethylamine. Another approach involves the hydrogenation of N,N'-dimethylpentane-1,5-dinitrile using a catalyst like nickel or palladium under high pressure and temperature.

A common laboratory-scale synthesis of amine derivatives involves the use of sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. libretexts.org The mechanism for the reductive amination of a ketone to an amine proceeds through the formation of an imine intermediate, which is then reduced. libretexts.org This method can be used to produce primary, secondary, and tertiary amines. libretexts.org

In the context of synthesizing N-methylcadaverine, a derivative of a related diamine, a three-step process has been reported. nih.gov This involved the initial reaction of N-methylbenzylamine with 5-bromovaleronitrile (B1265816) to form 5-(benzyl(methyl)amino)pentanenitrile. nih.gov The nitrile group was then reduced to a primary amine using lithium aluminum hydride (LAH), followed by the removal of the benzyl (B1604629) group via hydrogenation to yield the final product. nih.gov An alternative one-pot hydrogenation method was found to lead to cyclization, forming N-methylpiperidine. nih.gov

Enzymatic Reaction Mechanisms

Substrate Specificity and Enzyme-Substrate Interactions

The enzymatic reactions involving this compound, also known as 2-methylputrescine, are primarily catalyzed by amine oxidases. nih.gov These enzymes exhibit specificity towards their substrates, which is influenced by the molecular structure of the diamine.

Putrescine oxidase (PuO) from Rhodococcus erythropolis has a narrow substrate specificity, typically accepting small aliphatic diamines like putrescine and cadaverine. rsc.orgresearchgate.net However, through directed evolution, variants of PuO have been developed with improved activity towards non-natural substrates, including this compound. rsc.orgrsc.org One such variant, PuOE203G, which has a single amino acid substitution of glutamic acid to glycine (B1666218) at position 203, showed altered oxidation activity. rsc.orgrsc.org This residue is located at the access channel to the active site, and the smaller glycine residue is thought to accommodate the substituted substrate better. rsc.orgrsc.org

Studies on diamine oxidases from pea seedlings and pig kidney have shown that they can oxidize 2-methylputrescine, although at lower rates than N-alkylated putrescines. nih.gov The oxidation of putrescine by the pea oxidase was strongly inhibited by 2-methylputrescine. nih.gov The essential structural feature for substrates of putrescine oxidase from Micrococcus rubens has been identified as a 4-aminobutylimino group. nih.gov The nature of the substituent attached to this group affects the enzyme's activity and Km values. nih.gov

N-methylputrescine oxidase (MPO) is another key enzyme involved in the metabolism of methylated diamines. oup.comgoogle.comresearchgate.net Recombinant MPO shows a preference for N-methylputrescine as a substrate. google.com

The table below summarizes the kinetic parameters of a putrescine oxidase variant (PuOE203G) with different diamine substrates.

Influence of Molecular Structure on Catalytic Efficiency

The molecular structure of the diamine substrate, particularly the position of methyl groups, significantly influences the catalytic efficiency of amine oxidases.

The catalytic efficiency (kcat/KM) of the PuOE203G variant was found to be 16-fold lower for 1,5-diaminohexane compared to this compound. rsc.orgrsc.org This indicates that the position of the methyl group on the carbon chain affects the substrate's affinity and acceptance by the enzyme. rsc.orgrsc.org The enzyme's activity was observed to decrease when one amino group had a methyl substituent and was abolished with highly substituted diamines, suggesting that the less sterically hindered ω-amino group is the site of oxidation by PuO. rsc.org

Research on diamine oxidases from pea seedling and pig kidney revealed that while they oxidize C-alkylated putrescines like 2-methylputrescine, the rates are lower than for N-alkylated derivatives. nih.gov Furthermore, 1,4-dimethylputrescine (B1200952) (2,5-diaminohexane) was not a substrate for these enzymes, highlighting the critical role of the substitution pattern. nih.gov The inhibition of putrescine oxidation by 2-methylputrescine in pea oxidase further underscores the influence of the methyl group on enzyme interaction. nih.gov

The table below presents data on the product formation from different diamine substrates using an enzymatic cascade.

Reaction Cascade Steps in Heterocycle Formation

Enzymatic cascades have been successfully employed for the synthesis of N-heterocycles like piperidines from diamines such as this compound. rsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov These multi-enzyme, one-pot reactions offer a green and efficient alternative to traditional chemical synthesis. rsc.orgrsc.org

A typical enzymatic cascade for the conversion of this compound to 3-methylpiperidine (B147322) involves the following steps: rsc.orgrsc.org

Oxidation: A putrescine oxidase (PuO) variant catalyzes the oxidation of one of the primary amino groups of this compound to an aldehyde, using molecular oxygen as the electron acceptor. rsc.orgrsc.org This oxidation occurs at the less sterically hindered ω-amino group. rsc.org

Spontaneous Cyclization: The resulting aminoaldehyde undergoes a spontaneous intramolecular cyclization to form a cyclic imine. rsc.orgrsc.org

Reduction: An imine reductase (IRED) then reduces the cyclic imine to the corresponding saturated N-heterocycle, 3-methylpiperidine. rsc.orgrsc.org This step often requires a cofactor such as NADPH. rsc.orgrsc.org

Cofactor Regeneration: To ensure the catalytic cycle continues, the consumed NADPH is regenerated. This can be achieved using a hydrogenase that utilizes H₂ to reduce NADP⁺ back to NADPH. rsc.orgrsc.org

This enzymatic cascade has been shown to produce various substituted pyrrolidines and piperidines with high product formation (up to 97%). rsc.orgrsc.org The process has been scaled up from shake flasks to 20 L bioreactors for the preparative scale synthesis of 3-methylpiperidine using recombinant Escherichia coli cells expressing the necessary enzymes. researchgate.net Furthermore, a bioelectrochemical flow system has been developed where H₂ and O₂ generated by electrolysis power the enzymatic cascade. nih.gov

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them ideal for assessing the purity of 1,5-Diamino-2-methylpentane and monitoring the progress of polymerization reactions.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of polar amines like this compound can be challenging due to interactions with the column material, derivatization methods can overcome these limitations. oup.com By converting the amine groups into less polar derivatives, such as N-dimethylaminomethylene or heptafluorobutyramide (B1361082) (HFB), the volatility and thermal stability of the analyte are increased, leading to improved peak shape and resolution. oup.comnih.gov

GC is frequently used to determine the purity of this compound, with specifications often requiring a minimum purity of 98.0% or 99%. avantorsciences.comscientificlabs.com The technique is also invaluable for monitoring the consumption of the diamine monomer and the formation of products during polymerization reactions. mdpi.com Flame ionization detectors (FID) are commonly employed due to their high sensitivity to organic compounds. oup.combre.com

Table 1: Typical GC Parameters for Amine Analysis

| Parameter | Value/Type | Source |

|---|---|---|

| Column | Poly A-103, Tenax-GC | oup.combre.com |

| Injector Temperature | Up to 375°C | bre.com |

| Detector | Flame Ionization Detector (FID) | oup.combre.com |

| Derivatizing Agent | N,N-dimethylformamide dimethylacetal, Ethyl Chloroformate (ECF) | oup.commdpi.com |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. For polyamides derived from this compound, GPC is used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.govgoogleapis.com

The choice of solvent is critical for GPC analysis of polyamides. Hexafluoroisopropanol (HFIP) is a preferred solvent due to its ability to dissolve these polymers at room temperature and its low refractive index, which is advantageous for detection. bgb-info.com To prevent polymer aggregation in solution, a salt such as sodium trifluoroacetate (B77799) (NaTFAc) is often added to the mobile phase. bgb-info.com Calibration is typically performed using well-characterized polymer standards, such as polymethylmethacrylate (PMMA). nih.govbgb-info.com

Table 2: GPC Conditions for Polyamide Characterization

| Parameter | Value/Type | Source |

|---|---|---|

| Solvent (Eluent) | Hexafluoroisopropanol (HFIP) with 0.02 M NaTFAc | bgb-info.com |

| Columns | Agilent PL HFIPgel | bgb-info.com |

| Detector | Refractive Index (RI) | nih.govbgb-info.com |

| Calibration | Polymethylmethacrylate (PMMA) standards | nih.govbgb-info.com |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in this compound and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound and to characterize the structure of polyamides. nih.govbohrium.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons (methyl, methylene, and amine protons) can be observed and their integrations and splitting patterns provide definitive structural confirmation. nih.govchemicalbook.com For polyamides, NMR can be used to determine the monomer composition in copolymers and to analyze end groups for molecular weight determination. nih.govgoogleapis.com

Table 3: Spectroscopic Data for this compound

| Technique | Key Features/Observations | Source |

|---|---|---|

| ¹H NMR | Signals for CH₃, CH₂, CH, and NH₂ protons | nih.govchemicalbook.com |

| ¹³C NMR | Resonances for all unique carbon atoms | nih.govbohrium.com |

| FT-IR | N-H stretching and bending vibrations | nih.govchemicalbook.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the FT-IR spectrum clearly shows characteristic absorption bands for the primary amine (N-H) stretching and bending vibrations. nih.govchemicalbook.com

In the context of polymerization, FT-IR is instrumental in monitoring the reaction progress. The disappearance of the amine and carboxylic acid (or derivative) bands and the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands confirm the formation of the polyamide. asianpubs.orgresearchgate.net This technique can also be used to ensure the completion of the curing process in epoxy systems by monitoring the disappearance of the epoxy group absorption. researchgate.net

Mechanical Property Assessment

The mechanical properties of polymers derived from this compound are critical for their end-use applications. sigmaaldrich.com A variety of techniques are employed to evaluate the performance of these materials under different loading conditions.

For thermosets and thermoplastics incorporating this diamine, standard tests are used to measure properties such as tensile strength, flexural modulus, and impact strength. asianpubs.orgnih.gov For instance, three-point bending tests can be performed to determine the critical stress intensity factor (KIc), a measure of fracture toughness. researchgate.net Impact tests, such as Charpy tests, are used to assess the material's ability to withstand sudden loads. researchgate.net The incorporation of this compound can influence these properties; for example, its branched structure may affect intermolecular interactions and, consequently, the mechanical response of the resulting polymer. nih.gov

Table 4: Mechanical Testing of Polymers Containing this compound

| Test Method | Property Measured | Source |

|---|---|---|

| Tensile Testing | Tensile Strength, Elongation at Break | asianpubs.orgnih.gov |

| Flexural Testing (Three-Point Bending) | Flexural Modulus, Flexural Strength, Critical Stress Intensity Factor (KIc) | asianpubs.orgresearchgate.net |

| Impact Testing (Charpy) | Impact Strength/Toughness | researchgate.net |

Stress-Strain Analysis

Stress-strain analysis is fundamental in determining the mechanical performance of polymers incorporating this compound. These tests measure key parameters such as Young's modulus (a measure of stiffness), ultimate tensile stress (strength), and ultimate tensile strain (elasticity).

In a study of biodegradable poly(ester amide) elastomers, a polymer synthesized with this compound (DMP) was subjected to stress-strain analysis. nih.gov The results demonstrated that modifying polyester (B1180765) elastomers with hydrophobic diamines like DMP can enhance mechanical strength and elasticity, particularly under hydrated conditions. nih.gov A comparison of the mechanical properties of a poly(glycerol-sebacate)-based elastomer incorporating 10% DMP (PGSDMP 10%) with one incorporating 10% hexamethylenediamine (B150038) (PGS-6C 10%) revealed differences in performance, even though both diamines have the same number of carbon atoms. The PGS-6C 10% exhibited a higher Young's modulus, ultimate tensile strain, and stress compared to the PGSDMP 10%. nih.gov

| Material | Young's Modulus (E) [MPa] | Ultimate Tensile Strain (ε) [%] | Ultimate Tensile Stress (σ) [MPa] |

| PGSDMP 10% | 0.4 ± 0.1 | 70 ± 5 | 0.20 ± 0.05 |

| PGS-6C 10% | 0.8 ± 0.1 | 120 ± 10 | 0.55 ± 0.05 |

Data derived from a study on poly(ester amide) elastomers. nih.gov

The mechanical properties of polyamides are also influenced by the purity of the monomers used. Research indicates that polyamides synthesized with higher purity dimer acids exhibit improved mechanical resistance as evaluated in stress-strain tests. researchgate.net Furthermore, dynamic mechanical analysis (DMA) of polyamides made from 2-methylpentamethylenediamine and dodecanedioic acid shows that the material's modulus between its glass transition and melting temperatures is strongly dependent on its thermal history, a consequence of the polymer's complex crystalline structure. researchgate.netresearchgate.net

Impact Testing and Fracture Analysis

Impact testing is crucial for assessing the toughness of a material, which is its ability to absorb energy and plastically deform before fracturing. twi-global.com For polymers containing this compound, this analysis provides insight into their durability and resistance to sudden loads.

A detailed study was conducted on an epoxy thermoset toughened with rubber particles, where this compound (DAMP) was used as the curing agent for a diglycidyl ether of bisphenol A (DGEBA) resin. researchgate.net The mechanical performance was evaluated using Charpy impact tests on standard-sized specimens. researchgate.net

| Parameter | Specification |

| Test Type | Conventional Charpy test |

| Apparatus | Impact pendulum Resil 25 CEAST 6545 |

| Specimen Dimensions | 10 mm × 10 mm × 60 mm |

| Notch Type | 45° V-shaped notch, 2 mm depth |

| Hammer Mass | 8.389 kg |

| Impact Velocity | 3 m/s |

Data from a study on rubber-modified epoxy thermosets cured with DAMP. researchgate.net

In these tests, a pendulum hammer strikes the notched specimen, and the energy absorbed during fracture is measured. twi-global.comresearchgate.net The force history during the impact is recorded using strain gauges on the striker. researchgate.net Following the impact tests, fractographic analysis of the broken surfaces is performed, often using scanning electron microscopy (SEM), to investigate the fracture mechanisms and understand how the rubber particles influence the toughness of the epoxy system. researchgate.net The analysis of the crack length after testing is aided by an optical microscope. researchgate.net This combined approach provides a comprehensive understanding of the material's resistance to fracture. researchgate.net

Surface and Optoelectronic Characterization

The use of this compound is not limited to structural polymers; it is also a key component in the synthesis of advanced functional materials with specific surface and optoelectronic properties. rsc.orgsigmaaldrich.com Its ability to act as a template or structural component in hybrid inorganic-organic complexes allows for the development of materials with enhanced semiconductor, piezoelectric, and dielectric characteristics. sigmaaldrich.comsigmaaldrich.com

Photocurrent Measurements

Photocurrent measurement is a direct method to evaluate the photo-responsive properties of a semiconductor material. When this compound (DMP) was used in the solvothermal synthesis of a novel semiconductor hybrid, (H₂DMP)₂Hg₄Sn₄Se₁₅, its optoelectronic properties were thoroughly characterized. rsc.org

To assess the material's performance, researchers conducted photocurrent measurements on pellets of the crystalline powder. rsc.org The experimental setup involved a Keithley 2400 source meter, which provided the voltage, connected in series with a Keithley 6485 picoammeter to precisely detect the small currents generated upon illumination. rsc.org This setup allows for the characterization of the material's ability to convert light into electrical current, a key parameter for applications in electronic devices. rsc.orgsigmaaldrich.com In addition to photocurrent, the study also involved solid-state UV-Vis diffuse reflectance spectroscopy to determine the material's optical band gap. rsc.org

Particle Size Distribution Analysis

In many applications, this compound is used in systems containing dispersed particles, such as fillers or modifiers. Particle size distribution analysis is essential as it significantly influences the properties of the final material, including mechanical performance and processability. researchgate.netmicrotrac-mrb.cn

In the aforementioned study of epoxy thermosets cured with this compound (DAMP), preformed rubber particles were used as a toughness modifier. researchgate.net The size of these particles was first reduced by high-energy ball milling under cryogenic conditions (cryomilling). researchgate.net The particle size distribution of the milled rubber was then analyzed using Low Angle Laser Light Scattering (LALLS). researchgate.net

This non-destructive technique is suitable for particles ranging from 0.02 to 2000 µm. researchgate.net The analysis was performed with a Mastersizer 2000 instrument, where the particles were dispersed in water with a dispersing agent and agitated. researchgate.net The results, often presented as percentiles (e.g., d10, d50, d90), provide a quantitative measure of the particle sizes and their distribution, which is crucial for correlating the particle size with the mechanical properties of the final DAMP-cured epoxy. researchgate.netmicrotrac-mrb.cn

Chiral Analysis for Enantiomeric Purity

The presence of a methyl group on the second carbon of the pentane (B18724) chain makes this compound a chiral molecule. rsc.orgnih.gov This chirality is a critical aspect when the compound is used in applications requiring stereospecificity, such as in the synthesis of pharmaceuticals or as a ligand in asymmetric catalysis. lookchem.comnih.gov Therefore, analytical methods to determine enantiomeric purity are essential.

An enzymatic cascade reaction was developed for the synthesis of substituted piperidines directly from diamine substrates, including this compound. rsc.org The process involved an oxidase, an imine reductase, and a hydrogenase. rsc.org Since the reaction creates a new stereocenter, the enantiomeric excess (ee) of the resulting chiral methylpiperidines was a key outcome. The study reported that the reaction could produce (R)- and (S)-methylpiperidines with high product formation (up to 97%) and significant enantiomeric excess (up to 93% ee for the R-enantiomer). rsc.org The determination of this enantiomeric purity would typically be performed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

While specific methods for this compound itself are not detailed in the provided context, the analysis of similar chiral amines often employs reversed-phase chiral LC methods. nih.gov For instance, a Crownpak CR (+) column, which contains a chiral crown ether as the selector, is effective for separating the enantiomers of primary amine compounds. nih.gov The separation relies on complex formation between the crown ether and the ammonium (B1175870) ion of the amine, a process that is highly sensitive to the stereochemistry of the analyte. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,5-Diamino-2-methylpentane, these calculations, often employing Density Functional Theory (DFT), provide a detailed picture of its electronic structure.

Researchers have utilized quantum chemical calculations to analyze the reaction mechanism of DA2MP with carbon dioxide (CO2). mdpi.com These studies often involve calculating key quantum chemical parameters to understand the reactivity of the amine. By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, a molecule's susceptibility to electrophilic and nucleophilic attack can be determined. The distribution of electron density and the electrostatic potential are also mapped to identify reactive sites. For DA2MP, the nitrogen atoms of the primary amine groups are the expected sites for initial interaction with electrophiles like CO2.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on the electronic structure of individual molecules, molecular dynamics (MD) simulations provide insights into the behavior of a large ensemble of molecules over time. This is particularly important for understanding the bulk properties and intermolecular interactions of this compound in different environments.

MD simulations have been employed to clarify the regulatory mechanism of co-solvents, such as ethylene (B1197577) glycol (EG), in non-aqueous solutions of DA2MP for CO2 capture. mdpi.com These simulations can reveal how different molecules arrange themselves and interact with each other. For instance, in a DA2MP/n-propanol solution, the formation of viscous and insoluble carbamate (B1207046) products upon CO2 absorption is a significant issue. mdpi.com MD simulations have shown that the addition of EG can weaken the intermolecular forces between these product molecules and enhance their interaction with the solvent, thereby increasing solubility and reducing viscosity. mdpi.com

The following table illustrates the type of data that can be extracted from MD simulations to understand intermolecular interactions.

| Interaction Type | Description | Significance for DA2MP Systems |

| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. | Crucial for the solvation of DA2MP and its reaction products in protic solvents. It also governs the viscosity of the solution. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron density. | Important for the overall cohesion of the liquid phase and the packing of polymer chains in materials applications. |

| Radial Distribution Functions (RDFs) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Used to quantify the structure of the solvent around the DA2MP molecule and the association of reaction products. |

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the most favorable reaction pathway and the energy barriers associated with it. Computational chemistry provides tools to map out the potential energy surface of a reaction, locating reactants, products, intermediates, and transition states.

For the reaction of this compound with CO2, theoretical studies have clarified the reaction mechanism. mdpi.com The initial step involves the reaction of CO2 with one of the amine groups of DA2MP to form a carbamate. mdpi.com Subsequent reactions can lead to the formation of alkyl carbonates in the presence of an alcohol like n-propanol. mdpi.com Quantum chemical calculations can determine the activation energies for each step of the proposed mechanism, thus identifying the rate-determining step.

Transition state theory is a cornerstone of this analysis. The geometry of the transition state, a high-energy, transient species, is located on the potential energy surface. The energy difference between the reactants and the transition state represents the activation energy of the reaction. For the acylation of diamines, a plausible mechanism involves the formation of a tetrahedral zwitterionic intermediate. soton.ac.uk The stability of this intermediate and the subsequent proton transfer steps, which can be influenced by the second amino group, are critical in determining the reaction rate. soton.ac.uk

Predictive Modeling for Material Properties

The properties of polymers are intrinsically linked to the structure of their monomeric units. This compound is a known component in the synthesis of polyamides and as a curing agent for epoxy resins. orientjchem.orgresearchgate.net Predictive modeling using computational tools can forecast the material properties of these polymers, guiding the design of new materials with desired characteristics.

For polyamides, the structure of the diamine monomer influences properties such as crystallinity, melting point, and mechanical strength. acs.org The methyl group in DA2MP can disrupt the regular packing of polymer chains, leading to a more amorphous structure and a lower melting point compared to polyamides made with linear diamines. orientjchem.org Molecular dynamics simulations can be used to model the bulk structure of these polyamides and predict properties like density, glass transition temperature, and elastic modulus.

In the case of epoxy resins, DA2MP acts as a hardener, cross-linking the epoxy prepolymer chains. The degree of cross-linking and the flexibility of the diamine linker are key determinants of the final mechanical properties of the thermoset. rsc.org MD simulations can model the curing process and predict the thermomechanical properties of the resulting network. acs.orgrsc.org

The table below outlines some key material properties that can be predicted for polymers incorporating this compound using computational modeling.

| Material Property | Computational Method | Influence of DA2MP Structure |

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) Simulations | The flexibility of the pentane (B18724) backbone and the steric hindrance from the methyl group can affect chain mobility and thus the Tg. |

| Elastic Modulus | MD Simulations with applied strain | The cross-link density and the nature of the diamine linker influence the stiffness of the material. |

| Density | MD Simulations | The packing efficiency of the polymer chains, affected by the branched structure of DA2MP, determines the bulk density. |

| Crystallinity | MD Simulations and X-ray Diffraction Prediction | The irregular structure of DA2MP can hinder crystallization, leading to more amorphous materials with different mechanical and optical properties. chemrxiv.org |

Computational Screening for Ligand Design and Catalytic Optimization

The two amine groups of this compound make it a potential bidentate ligand for metal catalysts. Computational screening and optimization can accelerate the discovery and refinement of catalysts for various chemical transformations.

The process of computational ligand design often starts with a known catalytic reaction where diamine ligands have shown promise, such as in asymmetric catalysis. chemrxiv.orgrsc.org A virtual library of ligands, including DA2MP and its derivatives, can be created. Docking studies and more rigorous quantum mechanical calculations are then used to predict the binding affinity of these ligands to a metal center and the stereoselectivity of the resulting catalyst.

For a given metal-diamine complex, DFT calculations can be used to investigate the mechanism of a catalytic cycle. orientjchem.orgnih.gov By calculating the energies of intermediates and transition states, the rate-limiting and selectivity-determining steps can be identified. This understanding allows for the rational design of improved catalysts. For instance, modifications to the ligand structure, such as introducing or altering substituents, can be modeled to see their effect on the catalyst's activity and selectivity. Machine learning models can also be trained on data from computational and experimental screening to predict the performance of new, untested ligands.

A hypothetical workflow for the computational optimization of a DA2MP-based catalyst is presented below:

| Step | Description | Computational Tools |

| 1. Catalyst-Substrate Docking | Initial prediction of the binding mode of the reactant to the metal-DA2MP complex. | Molecular Docking software |

| 2. QM/MM Calculations | More accurate calculation of the binding energy and the geometry of the catalyst-substrate complex. | Quantum Mechanics/Molecular Mechanics (QM/MM) methods |

| 3. Transition State Search | Identification of the transition states for the key steps of the catalytic cycle. | DFT methods |

| 4. Ligand Modification | In-silico modification of the DA2MP structure to improve catalytic performance based on the mechanistic insights. | Molecular modeling software |

| 5. Performance Prediction | Re-evaluation of the modified catalysts using the steps above to predict their activity and selectivity. | DFT, QM/MM |

Sustainability and Green Chemistry in 1,5 Diamino 2 Methylpentane Research

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of 1,5-Diamino-2-methylpentane involves the multi-stage hydrogenation of 2-methylglutaronitrile. wikipedia.orgresearchgate.net While effective, this process relies on petrochemical feedstocks and typically involves high pressure and temperature conditions. Advances toward greener alternatives focus on both improving existing chemical routes and developing novel bio-based pathways.

One improvement on the conventional method involves simplifying the catalytic system. A patented process describes the use of a single, highly dispersed nickel catalyst (such as Raney nickel) for both hydrogenation stages, which is an improvement over older methods that required two different catalysts, such as palladium on carbon followed by Raney cobalt. researchgate.net This simplification reduces catalyst waste and streamlines the process.